![molecular formula C16H13BrN2O2 B2382948 N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-57-9](/img/structure/B2382948.png)
N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is not explicitly mentioned in the literature .Chemical Reactions Analysis
The chemical reactions involving “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not specifically mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not explicitly mentioned in the literature .Applications De Recherche Scientifique
Antiprotozoal Agents
Novel compounds synthesized through complex bromination and condensation reactions have shown significant promise as antiprotozoal agents. For instance, derivatives synthesized from 2-acetylfuran, upon undergoing Suzuki coupling and further chemical modifications, exhibited strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as treatments for trypanosomiasis and malaria. These compounds have also demonstrated excellent in vivo activity in mouse models, highlighting their therapeutic potential (Ismail et al., 2004).
Antimicrobial Activity
Research into pyridine derivatives has also uncovered their utility in combating microbial infections. The synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines, followed by further chemical reactions, led to compounds with notable in vitro antimicrobial activities. This suggests a promising avenue for the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Gad-Elkareem et al., 2011).
Antidepressant and Nootropic Agents
Compounds synthesized from pyridine derivatives have been explored for their antidepressant and nootropic activities. Through innovative synthesis methods, compounds have been developed and tested, revealing certain derivatives that exhibit the highest antidepressant and nootropic activities. This research opens up new possibilities for the development of central nervous system active agents, offering a foundation for future therapeutic interventions in mental health (Thomas et al., 2016).
Coordination Polymers and Ligand Conformation
The synthesis of novel dipyridyl ligands and their reaction with metal salts to form complexes presents a unique approach to the development of coordination polymers. These polymers exhibit interesting structural features and emissions, which may have applications in materials science and photophysics. The variability in ligand conformation and its effect on the properties of the resulting polymers underline the importance of structural design in the synthesis of new materials (Yeh et al., 2008).
Cancer Research
Research into pyrazolopyrimidines derivatives has shown that they possess anticancer and anti-5-lipoxygenase activities. Synthesis and testing of these derivatives have led to compounds with promising cytotoxic profiles against cancer cell lines and enzyme inhibition properties. This research signifies the potential of such compounds in developing new anticancer therapies and exploring their mechanisms of action (Rahmouni et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-7-11(17)4-5-12(9)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOKJTXQPAEPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

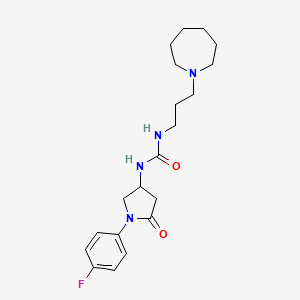
![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
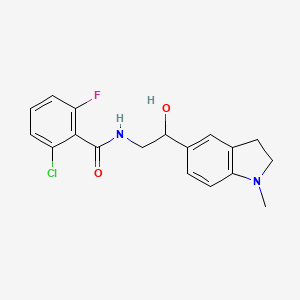
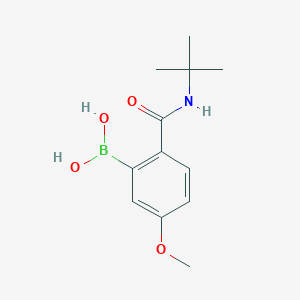
![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)
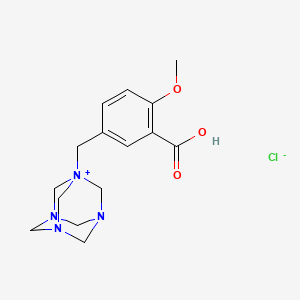
![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
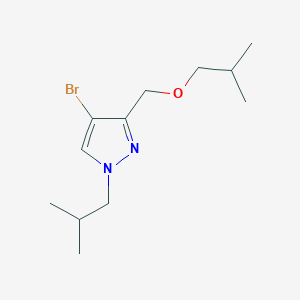
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)
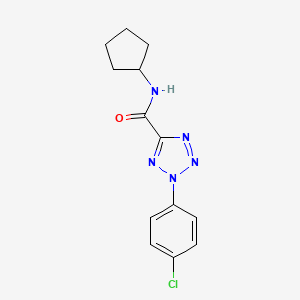
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)